molecular formula C10H20N2O3S B2767097 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1396679-45-0

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol

Cat. No.: B2767097
CAS No.: 1396679-45-0
M. Wt: 248.34
InChI Key: HSSKWJYRODCPES-UHFFFAOYSA-N
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Description

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol typically involves the reaction of piperazine with cyclopropylsulfonyl chloride, followed by the introduction of the propan-2-ol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antidepressants and antipsychotics.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with biological targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and selectivity for specific targets, while the propan-2-ol moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is unique due to the presence of the cyclopropylsulfonyl group, which can impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-9(13)8-11-4-6-12(7-5-11)16(14,15)10-2-3-10/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSKWJYRODCPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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